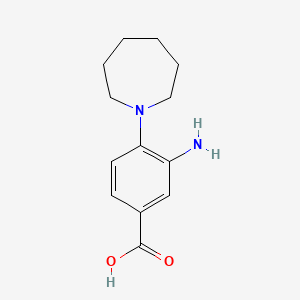

3-Amino-4-(azepan-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-(azepan-1-yl)benzoic acid involves complex organic synthesis techniques. For instance, phosphine-catalyzed intermolecular cyclization has been utilized for constructing related benzo[b]azepin-3-ones, showcasing the utility of cyclization reactions in synthesizing complex nitrogen-containing heterocycles (Zhang et al., 2019). Similarly, a concise and efficient synthesis approach for amino-substituted benzo[b]pyrimido[5,4-f]azepines demonstrates the importance of base-catalyzed aminolysis and intramolecular Friedel-Crafts cyclization in generating azepine rings (Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of related azepine-containing compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and UV-Vis, as well as theoretical methods like density functional theory (DFT). These studies reveal the complex nature of the azepine ring and its interactions within the molecule, highlighting acid-base dissociation and tautomerism phenomena in solution (Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-4-(azepan-1-yl)benzoic acid derivatives encompasses a range of reactions, including cyclizations, annulations, and phosphine-catalyzed α-umpolung additions. These reactions facilitate the construction of complex molecular architectures, demonstrating the versatility of these compounds in synthetic chemistry (Tang et al., 2015).

Physical Properties Analysis

The physical properties of azepine-containing compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Detailed crystallographic studies provide insight into the arrangement of these molecules in the solid state, revealing hydrogen bonding patterns and π-π stacking interactions that contribute to their stability and properties (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(azepan-1-yl)benzoic acid and its analogs, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their applications. Studies on similar azepine and benzoic acid derivatives provide insights into their reactivity patterns, showcasing their potential as intermediates in organic synthesis and material science applications (Porashar et al., 2022).

Applications De Recherche Scientifique

Protein Kinase Inhibition

Research has explored the use of azepane derivatives, closely related to 3-amino-4-(azepan-1-yl)benzoic acid, as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). One study found that certain azepane compounds displayed potent inhibitory activity against these kinases and possessed improved plasma stability, making them potentially useful in drug development (Breitenlechner et al., 2004).

Microbial Biosynthesis

3-Amino-benzoic acid (3AB), closely related to 3-amino-4-(azepan-1-yl)benzoic acid, has been synthesized de novo from glucose in Escherichia coli. This research demonstrated the potential of microbial biosynthesis to produce 3AB, a key building block for various biologically active compounds (Zhang & Stephanopoulos, 2016).

Synthesis of Azo Dyes

Studies have shown the synthesis of azo dyes using derivatives of benzoic acid, which can be related to the chemical structure of 3-amino-4-(azepan-1-yl)benzoic acid. These dyes were characterized using various spectroscopic methods and showed potential for analytical applications (Al-Muhsin et al., 2021).

Neuroprotective Agent Research

A compound structurally similar to 3-amino-4-(azepan-1-yl)benzoic acid, AIT-082, has been explored as a neuroprotective and regenerative agent in stroke and central nervous system injuries. It has shown properties such as stimulating neurite outgrowth, protecting against glutamate neurotoxicity, and enhancing functional recovery after acute CNS injury (Rathbone et al., 1999).

Antimicrobial Activity

Research has synthesized and evaluated the antimicrobial activity of compounds derived from 4-aminobenzoic acid, which shares a similar structure with 3-amino-4-(azepan-1-yl)benzoic acid. These compounds exhibited significant effectiveness against various bacterial strains and fungi, highlighting their potential in antimicrobial applications (El-Meguid, 2014).

Propriétés

IUPAC Name |

3-amino-4-(azepan-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOMCRVWSJFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358412 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(azepan-1-yl)benzoic acid | |

CAS RN |

693805-72-0 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)